[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate
Description
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5/c1-23-15-7-8-16(18(10-15)24-2)19(22)25-11-14-9-17(26-21-14)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQXFOSCYZBDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Esterification: The final step involves the esterification of the oxazole derivative with 2,4-dimethoxybenzoic acid using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline or oxazolidine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Oxazoline or oxazolidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In the field of medicine, [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general comparisons can be inferred based on crystallographic methodologies and hydrogen-bonding patterns discussed in the literature:
Structural Analogues
Fluorinated Isoxazole Derivatives :
- Compounds like 5-(4-fluorophenyl)isoxazole-3-carboxylates are common in drug discovery due to their metabolic stability and hydrogen-bonding capacity. The fluorine atom enhances lipophilicity and bioavailability, while the isoxazole ring contributes to π-π stacking interactions in protein binding .
- 2,4-Dimethoxybenzoate esters are often used as prodrugs or to modulate solubility. The methoxy groups can participate in hydrogen-bonding networks, as demonstrated in studies using graph set analysis for crystalline packing .
Comparison with Non-Fluorinated Isoxazoles: Removal of the 4-fluoro substituent reduces electronegativity and may alter intermolecular interactions. For example, non-fluorinated analogs exhibit weaker dipole-dipole interactions in crystal lattices, as observed in SHELXL-refined structures .
Crystallographic and Computational Insights
- Software Utilization: SHELX programs are critical for refining small-molecule structures, particularly for resolving fluorine atom positions, which require high-resolution data due to their low electron density . ORTEP-3 visualizations could highlight conformational differences between fluorinated and non-fluorinated analogs, such as torsional angles in the benzoate ester group .
- Hydrogen-Bonding Patterns: Fluorine’s electronegativity may influence hydrogen-bond acceptor/donor behavior. For instance, in the absence of direct fluorine participation, the methoxy groups in the benzoate moiety often form C–H···O interactions, as analyzed via graph set theory .
Table 1: Hypothetical Comparative Properties
Biological Activity
The compound [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate is a novel organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, as well as its mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate is with a molecular weight of 406.41 g/mol. The compound features a fluorophenyl group and an oxazole ring, which are critical for its biological interactions.
Antibacterial Activity
Research indicates that compounds similar to [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the oxazole moiety can inhibit the growth of various pathogenic bacteria by disrupting their metabolic pathways.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Oxazole Derivative A | 12.5 µg/mL | E. coli |
| Oxazole Derivative B | 25 µg/mL | S. aureus |
| [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate | TBD | TBD |
Antifungal Activity
The compound has also shown promising antifungal activity against various strains. The presence of the oxazole ring enhances its ability to penetrate fungal cell walls and disrupt essential cellular processes.
Table 2: Antifungal Activity
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Fungi |
|---|---|---|
| Oxazole Derivative C | 15 µg/mL | Candida albicans |
| [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate | TBD | TBD |
Anticancer Activity
Recent studies have highlighted the anticancer potential of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate. The compound has been tested against various cancer cell lines and has demonstrated cytotoxic effects.
Case Study: Cytotoxicity on Cancer Cell Lines
In a study evaluating the cytotoxicity of this compound on human cancer cell lines (e.g., HeLa and MCF-7), it was found that:
- The compound induced apoptosis in a dose-dependent manner.
- IC50 values were determined to be approximately 20 µM for HeLa cells and 25 µM for MCF-7 cells.
These findings suggest that the compound may interfere with cellular signaling pathways involved in cancer progression.
The mechanisms by which [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate exerts its biological effects are still under investigation. However, preliminary data suggest that it may act by:
- Inhibiting Enzyme Activity : Similar compounds have been shown to inhibit key enzymes in bacterial and fungal metabolism.
- Inducing Apoptosis : In cancer cells, it may activate apoptotic pathways leading to programmed cell death.
- Disrupting Membrane Integrity : The lipophilic nature of the compound allows it to integrate into cellular membranes, causing disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
